2-Methoxy-1-pyridin-2-ylethanone

Description

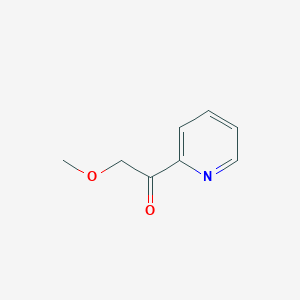

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFOOBKKZQROQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547047 | |

| Record name | 2-Methoxy-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105729-06-4 | |

| Record name | 2-Methoxy-1-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-(pyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 2 Methoxy 1 Pyridin 2 Ylethanone

The fundamental properties of 2-Methoxy-1-pyridin-2-ylethanone are summarized in the table below, providing a concise overview of its key chemical and physical characteristics.

| Property | Value |

| IUPAC Name | 2-methoxy-1-(pyridin-2-yl)ethanone |

| CAS Registry Number | 105729-06-4 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

Synthesis and Manufacturing

The synthesis of 2-Methoxy-1-pyridin-2-ylethanone can be achieved through various synthetic routes. A common approach involves the reaction of a suitable pyridine (B92270) derivative with a methoxyacetylating agent. For instance, the reaction of 2-lithiopyridine 1-oxide with a methoxyacetyl ester can yield the desired ketone. researchgate.net Another potential pathway could involve the oxidation of the corresponding alcohol, 2-methoxy-1-(pyridin-2-yl)ethanol. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.

Chemical Reactivity and Participation in Organic Reactions

The chemical reactivity of 2-Methoxy-1-pyridin-2-ylethanone is dictated by its constituent functional groups: the ketone, the pyridine (B92270) ring, and the methoxy (B1213986) group.

Ketone Group Reactivity: The carbonyl group of the ketone is susceptible to nucleophilic attack, allowing for a variety of transformations. These include reduction to the corresponding alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to create tertiary alcohols. It can also undergo aldol (B89426) condensations and other enolate-based reactions.

Pyridine Ring Reactivity: The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The nitrogen atom itself is basic and can be protonated or alkylated. wikipedia.org

Role as a Building Block: Due to its multiple reactive sites, this compound serves as a versatile building block for the synthesis of more elaborate molecules. It can be a key intermediate in the construction of heterocyclic systems and other complex organic structures that are of interest in pharmaceutical and materials science research. For example, it could be a precursor for the synthesis of substituted pyridines with potential biological activity.

Spectroscopic and Analytical Data

The structural elucidation and characterization of 2-Methoxy-1-pyridin-2-ylethanone rely on various spectroscopic techniques. The data obtained from these methods provide a unique fingerprint of the molecule.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the protons on the pyridine (B92270) ring, the methylene (B1212753) protons adjacent to the carbonyl and methoxy (B1213986) groups, and the methyl protons of the methoxy group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the carbonyl carbon, the methylene carbon, and the methoxy carbon. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone, as well as bands corresponding to the C-O-C stretch of the ether and the vibrations of the pyridine ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure. |

Applications in Research and Development

Established Synthetic Pathways Towards this compound

Established methods for the synthesis of pyridine ketones, including the specific target this compound, often rely on fundamental organic reactions such as acylation, halogenation followed by substitution, and nucleophilic aromatic substitution. These pathways, while foundational, provide reliable access to a range of pyridine derivatives.

Acylation Reactions in Pyridine Ketone Synthesis

Direct acylation of the pyridine ring, akin to Friedel-Crafts reactions in benzene (B151609), is generally not feasible due to the electron-deficient nature of the pyridine ring. youtube.com The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophilic attack and can lead to the formation of a more deactivated pyridinium (B92312) salt upon interaction with Lewis acids. youtube.comgcwgandhinagar.com However, alternative acylation strategies have been devised.

One such method involves the metalation of the pyridine ring with a strong base, followed by reaction with an acylating agent. youtube.com For instance, 2-chloropyridine (B119429) can be lithiated at the 3-position and subsequently acylated with benzoyl chloride to yield 2-chloro-3-benzoylpyridine in excellent yield. youtube.com Another approach is the addition of acyl radicals, which are nucleophilic and tend to add to pyridinium salts at the 2- or 4-positions. youtube.com These radicals can be generated from aldehydes, acetals, or various carboxylic acid derivatives. youtube.com

Pyridine itself can act as a nucleophilic catalyst in acylation reactions, such as the esterification of alcohols with acid chlorides. gcwgandhinagar.comstackexchange.com The lone pair on the nitrogen atom, which is not delocalized within the aromatic system, can attack the carbonyl group of the acylating agent, forming a highly reactive acylpyridinium salt intermediate. gcwgandhinagar.comslideshare.net

Bromination and Subsequent Nucleophilic Substitution Strategies

The halogenation of pyridines, particularly bromination, provides key intermediates for the synthesis of substituted pyridines, including ketones. Due to the electron-deficient character of pyridine, electrophilic halogenation often requires harsh conditions. youtube.com However, the presence of activating groups, such as an amino group, can facilitate the reaction. youtube.com

Once a halogen, such as bromine, is introduced onto the pyridine ring, it can serve as a leaving group in nucleophilic substitution reactions. This two-step sequence of halogenation followed by substitution is a versatile strategy. For example, α-bromo ketones can be converted to α,β-unsaturated ketones through dehydrobromination using a hindered base like pyridine. libretexts.org

Nucleophilic Aromatic Substitution Approaches for Substituted Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto the pyridine ring, especially at the 2- and 4-positions. gcwgandhinagar.comquimicaorganica.org The electron-withdrawing nitrogen atom stabilizes the anionic intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at these positions. stackexchange.comvaia.com This stabilization is due to the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comyoutube.com

2-Halopyridines are excellent substrates for SNAr reactions. researchgate.net For instance, 2-chloropyridine can react with sodium methoxide (B1231860) in anhydrous methanol (B129727) to produce 2-methoxypyridine (B126380). researchgate.netresearchgate.net This type of reaction is fundamental for the synthesis of compounds like this compound, where a methoxy group is present on the pyridine ring. The presence of electron-withdrawing groups, such as cyano groups, can further facilitate the nucleophilic substitution of a halogen. researchgate.net

Advanced Catalytic Methods for Pyridine Ketone Formation

Modern synthetic chemistry has seen the emergence of advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of pyridine ketones. These methods often employ transition metals or enzymes to achieve transformations that are difficult or impossible with classical techniques.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal catalysis has revolutionized the synthesis of functionalized pyridines. nih.gov Various transition metals, including palladium, nickel, rhodium, and copper, have been employed in a range of coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are effective for the synthesis of 2-aryl-substituted pyridines from 2-heterocyclic organozinc reagents and aryl chlorides. organic-chemistry.org Nickel-catalyzed reactions have been developed for the synthesis of dialkyl ketones by coupling N-alkyl pyridinium salts with activated carboxylic acids. nih.gov This method demonstrates broad functional group tolerance, accommodating basic amines, esters, and even other ketones. nih.gov

Rhodium catalysts have been used for the ortho-C–H alkylation of pyridines. nih.gov Furthermore, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles provide a route to 2-substituted pyridines. baranlab.org Gold(III) complexes have also shown catalytic activity in various transformations, including the synthesis of ketones through the hydration of alkynes. acs.org

A study demonstrated the use of a copper(I) catalyst in conjunction with a Grignard reagent and a Lewis acid to achieve the dearomatization of 2-methoxypyridine, leading to chiral δ-lactam derivatives. mdpi.com This highlights the potential of transition metal catalysis in complex transformations of pyridine derivatives.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyridine Ketone Synthesis

| Catalyst/Reagent | Reactants | Product Type | Reference |

| Pd₂(dba)₃ / X-Phos | 2-Heterocyclic organozinc reagent, Aryl chloride | 2-Aryl-substituted pyridine | organic-chemistry.org |

| NiBr₂(dme) / Ligand | N-Alkyl pyridinium salt, Carboxylic acid derivative | Dialkyl ketone | nih.gov |

| Rhodium complex | Pyridine, Acrylate | ortho-Alkylated pyridine | nih.gov |

| CpCo(COD) | Alkyne, Nitrile | 2-Substituted pyridine | baranlab.org |

| Salen-gold(III) complex | Alkyne | Ketone | acs.org |

| CuBr·SMe₂ / (R,R)-Ph-BPE | 2-Methoxypyridine, Grignard reagent | Chiral δ-lactam | mdpi.com |

Chemoenzymatic Asymmetric Synthesis of Chiral Pyridine-Based Alcohols from Prochiral Ketones

The asymmetric reduction of prochiral ketones to form chiral alcohols is a critical transformation, as these alcohols are valuable building blocks for pharmaceuticals. nih.gov Biocatalysis, particularly using enzymes, offers a highly enantioselective route to these compounds. rsc.org

A chemoenzymatic approach has been developed for the synthesis of chiral pyridine-based α-fluorinated secondary alcohols. nih.govresearchgate.net This method involves the initial chemical synthesis of a prochiral α-halogenated acyl pyridine derivative, followed by the enzymatic reduction of the ketone functionality. nih.gov Specifically, the alcohol dehydrogenase from Lactobacillus kefir has been successfully used to reduce the carbonyl group, achieving high enantiomeric excess (95->99%) and yields of up to 98%. nih.govresearchgate.net

This strategy combines the strengths of chemical synthesis to create the ketone precursor and the high stereoselectivity of enzymatic reduction to produce the desired chiral alcohol.

Table 2: Chemoenzymatic Synthesis of Chiral Pyridine-Based Alcohols

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Picoline-based prochiral ketones | Alcohol dehydrogenase from Lactobacillus kefir | Chiral pyridine-based α-fluorinated secondary alcohols | 95->99% | up to 98% | nih.govresearchgate.net |

| Acetophenone | Plant tissues (e.g., apple, carrot) | Chiral 1-phenylethanol | ~98% | ~80% | nih.gov |

| 4'-Chloroacetophenone | Plant tissues (e.g., apple, carrot) | Chiral 1-(4-chlorophenyl)ethanol | ~98% | ~80% | nih.gov |

Visible-Light Photoredox Catalysis in Pyridine and Pyridine Ketone Formation

Visible-light photoredox catalysis has emerged as a powerful strategy for chemical synthesis due to its mild reaction conditions and high functional group tolerance. mdpi.com This approach utilizes photocatalysts, often ruthenium or iridium polypyridyl complexes, that become potent oxidants or reductants upon excitation with visible light. acs.orgprinceton.eduaip.org The process is initiated by a metal to ligand charge transfer (MLCT) upon photon absorption, generating an excited state species capable of single-electron transfer (SET) with organic substrates. acs.orgprinceton.edu

This methodology can be applied to the formation of pyridine and its derivatives. For instance, photocatalytic systems can generate radical intermediates that participate in cyclization or cross-coupling reactions to form the pyridine ring. The versatility of this approach allows for the construction of complex molecules from simple precursors. mdpi.com The photocatalytic cycle can operate through either a reductive or oxidative quenching pathway. aip.org In a reductive quenching cycle, the excited photocatalyst is reduced by an electron donor; the resulting highly reducing species can then transfer an electron to a substrate, initiating the desired chemical transformation. acs.orgresearchgate.net Conversely, in an oxidative quenching pathway, the excited photocatalyst accepts an electron from a substrate. aip.org

Novel Synthetic Transformations and Methodologies Involving Pyridine Ketones

Recent advancements in organic synthesis have introduced novel transformations for creating highly functionalized pyridines and pyridine ketones. One such method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to produce substituted pyridines. wikipedia.org The reaction proceeds through a Michael addition, followed by cyclization and aromatization, and is known for its generally facile conditions and high yields. wikipedia.org

Another innovative strategy involves a three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. nih.gov This method provides access to nitropyridines that are otherwise difficult to synthesize. nih.gov Depending on the reaction conditions and the nitrogen source, this transformation can yield various substituted pyridines. nih.gov

Table 1: Three-Component Ring Transformation (TCRT) for Nitropyridine Synthesis nih.gov

| Ketone | Nitrogen Source | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclohexanone (B45756) | Ammonia (20 equiv.) | 70 °C, 3 h | Cyclohexa[b]pyridine derivative | 83% |

| Cyclopentanone | Ammonia (20 equiv.) | 70 °C, 3 h | Cyclopenta[b]pyridine derivative | Low |

| Aromatic Ketones | Ammonia (140 equiv.) | 120 °C, 3 h (autoclave) | 2-Aryl-5-nitropyridines | Good |

A pyridine-to-benzene skeletal editing transformation has also been reported, proceeding through pyridine ring-opening, olefination, 6π-electrocyclization, and aromatization. rsc.org This method allows for the direct installation of various functional groups, including ketones, onto the resulting benzene ring. rsc.org Similarly, reacting Zincke-imines, derived from pyridine ring-opening, with methyl ketone enolates can produce 4-aryl substituted benzene compounds. rsc.org Additionally, multi-component reactions under microwave irradiation offer a rapid and environmentally friendly route to highly functionalized pyridines from simple starting materials like aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides. mdpi.com

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling regioselectivity is crucial in the synthesis of substituted pyridines like this compound. The substitution pattern of the final product is determined by the precursors and the reaction mechanism. In syntheses like the Kröhnke method, the regiochemistry of the resulting pyridine is dictated by the structures of the α,β-unsaturated carbonyl compound and the α-pyridinium methyl ketone salt. wikipedia.org

One-pot syntheses of 1,5-diketones, which are precursors to 2,4,6-triaryl pyridines, demonstrate how regioselectivity can be managed under transition-metal-free conditions. acs.org The reaction sequence, involving a Claisen-Schmidt condensation followed by a Michael addition of aryl ketones and aryl aldehydes, allows for a predictable arrangement of substituents on the final pyridine ring. acs.org The development of methods for the N-arylation of 2-pyridones using diaryliodonium salts or aryl iodides also highlights excellent chemoselectivity, favoring N-arylation over O-arylation to produce N-aryl-2-pyridones. organic-chemistry.org Similarly, gold-catalyzed cycloisomerization of N-alkenyl alkynylamides provides a convergent route to substituted 2-pyridones with defined regiochemistry. organic-chemistry.org

Synthetic Yield Optimization and Scalability Considerations for Research Applications

Optimizing synthetic yields and ensuring scalability are key for the practical application of any synthetic methodology in research. For pyridine ketones, several factors contribute to achieving these goals. The use of inexpensive and readily available starting materials is a significant advantage, as seen in the one-pot synthesis of 1,5-diketones from aryl ketones and aldehydes. acs.org This particular method is noted for its high isolated yields, short reaction times, and simple workup procedures, making it cost-effective and environmentally friendly. acs.org

The conditions for the Kröhnke pyridine synthesis are generally mild, often leading to high yields without requiring temperatures above 140 °C. wikipedia.org For photoredox catalysis, a notable advantage is that the catalysts can be effective at very low loadings, typically 1 mole % or less. princeton.edu

Microwave-assisted synthesis has been shown to be a highly efficient strategy for preparing substituted pyridines, offering benefits such as high product yields, mild conditions, short reaction times, and easy purification. mdpi.com Some protocols for synthesizing N-alkylated 2-pyridones have been demonstrated to be applicable for scale-up. organic-chemistry.org In the context of producing intermediates for larger scale applications, such as the synthesis of Etoricoxib, processes are designed to be economically advantageous with molar yields often exceeding 90%. google.com The preparation of 2-methoxypyridine itself can be achieved through straightforward methods, such as the reaction of 2-chloropyridine with sodium methoxide in methanol. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxypyridine |

| 1-Methyl-3,5-dinitro-2-pyridone |

| 2-Chloropyridine |

| Tris(2,2′-bipyridine) ruthenium(II) |

| Tris(2-phenylpyridine)iridium (III) |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone |

| Etoricoxib |

Reactivity Patterns of the Pyridine Ring System

The pyridine ring in this compound derivatives is a crucial determinant of their chemical reactivity. As a six-membered aromatic heterocycle containing a nitrogen atom, its reactivity towards electrophilic and nucleophilic reagents is significantly different from that of benzene. The nitrogen atom's electronegativity and the presence of the 2-acyl group influence the electron density distribution within the ring, thereby directing the course of substitution reactions.

Comparative Analysis of Electrophilic and Nucleophilic Substitution Reactions

The pyridine ring is generally considered an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom exerts a deactivating effect on the ring, and reactions typically require forcing conditions. When substitution does occur, it is directed primarily to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a destabilized cationic intermediate with a positive charge on the nitrogen atom.

In contrast, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. These positions can better accommodate the negative charge of the intermediate Meisenheimer complex through resonance stabilization involving the nitrogen atom. libretexts.org The presence of a good leaving group at these positions facilitates the reaction. For instance, 2-halopyridines readily undergo nucleophilic substitution with a variety of nucleophiles.

The 2-acetyl group in 2-acetylpyridine (B122185), a close analog of this compound, further deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 5-position. Conversely, it enhances the ring's susceptibility to nucleophilic attack.

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position of Attack |

| Electrophilic Aromatic Substitution | Deactivated compared to benzene | 3- and 5-positions |

| Nucleophilic Aromatic Substitution | Activated compared to benzene | 2- and 4-positions |

N-Oxidation Reactions and their Influence on Pyridine Ring Reactivity

The reactivity of the pyridine ring can be significantly altered through N-oxidation. Treatment of pyridine derivatives with oxidizing agents such as peroxy acids or hydrogen peroxide yields the corresponding pyridine N-oxides. wikipedia.org This transformation has a profound impact on the electronic properties of the ring.

The N-oxide oxygen atom can donate electron density to the ring through resonance, which activates the ring towards electrophilic attack, particularly at the 4-position. This allows for electrophilic substitutions, such as nitration and halogenation, to occur under milder conditions than with the parent pyridine. mdpi.com

Simultaneously, the N-oxide group is strongly electron-withdrawing through its inductive effect, which further enhances the susceptibility of the 2- and 6-positions to nucleophilic attack. This dual reactivity makes pyridine N-oxides versatile intermediates in the synthesis of substituted pyridines. wikipedia.org For example, the reaction of pyridine N-oxide with acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridine, which upon hydrolysis gives 2-pyridone. researchgate.net

| Reagent | Product of Reaction with Pyridine N-oxide |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | 4-Nitropyridine N-oxide |

| Halogenating agents (e.g., Br₂/oleum) | 3-Bromopyridine N-oxide |

| Acetic Anhydride | 2-Acetoxypyridine |

Reaction Profiles of the Ketone and Methoxy Moieties

The ketone and methoxy groups in this compound are sites of significant chemical reactivity, participating in a variety of transformations that are central to the synthetic utility of this class of compounds.

Nucleophilic Reactivity at the Ketone Carbonyl Center

The carbonyl carbon of the ketone group is electrophilic and is therefore susceptible to attack by a wide range of nucleophiles. This fundamental reaction, known as nucleophilic addition, is a cornerstone of carbonyl chemistry. In the context of 2-acylpyridines, this reactivity is well-documented.

Grignard reagents and organolithium compounds, for example, readily add to the carbonyl group of 2-acetylpyridine to form tertiary alcohols. chem-station.comwikipedia.orgnih.govpressbooks.publibretexts.org Similarly, reducing agents such as sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol. The biotransformation of 2-acetylpyridine in rat liver has been shown to involve the enantioselective reduction of the carbonyl group. acs.orgnih.gov

The proximity of the pyridine nitrogen can influence the reactivity of the carbonyl group. The nitrogen atom can act as a Lewis base, coordinating to metal ions or other electrophiles, which can in turn affect the electrophilicity of the carbonyl carbon.

Mechanistic Role of the Methoxy Group in Reaction Pathways

The α-methoxy group in this compound is expected to exert both electronic and steric effects on the adjacent carbonyl group. Electronically, the oxygen atom of the methoxy group is electron-withdrawing through its inductive effect, which can increase the electrophilicity of the carbonyl carbon and make it more susceptible to nucleophilic attack. libretexts.orgncert.nic.inmsu.edu

Sterically, the presence of the methoxy group can hinder the approach of bulky nucleophiles to the carbonyl carbon. pressbooks.publibretexts.org This steric hindrance can influence the stereochemical outcome of nucleophilic addition reactions.

In certain reaction pathways, the methoxy group may also act as a leaving group, particularly if the reaction conditions favor its departure. For instance, in reactions involving strong bases, deprotonation of the α-carbon could be followed by elimination of the methoxy group.

Intramolecular Cyclization and Annulation Reactions Leading to Fused Systems

The strategic placement of the pyridine ring, ketone, and methoxy group in this compound and its derivatives provides a versatile platform for the synthesis of various fused heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Intramolecular aldol-type condensations can occur in derivatives of 2-acylpyridines that possess an enolizable proton on a side chain attached to the pyridine ring, leading to the formation of new rings. wikipedia.orgorgoreview.comnrochemistry.comyoutube.comrsc.orgyoutube.com

Several named reactions are particularly relevant for the construction of fused rings from precursors related to this compound:

Robinson Annulation: This reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for the formation of six-membered rings. wikipedia.orgnrochemistry.comyoutube.commasterorganicchemistry.comfiveable.me A pyridyl vinyl ketone, which could be derived from this compound, could serve as the Michael acceptor in a Robinson annulation, leading to the formation of a fused pyridyl-cyclohexenone system.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is used to form five- or six-membered β-keto esters. wikipedia.orgorgoreview.comorganic-chemistry.orglibretexts.org A suitably functionalized derivative of this compound containing an ester group could undergo a Dieckmann condensation to yield a fused pyridyl-cyclopentanone or cyclohexanone derivative.

Thorpe-Ziegler Reaction: This is the intramolecular version of the Thorpe reaction, involving the self-condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis. chem-station.comwikipedia.org A pyridyl dinitrile, potentially synthesized from a derivative of this compound, could be a substrate for this cyclization.

These cyclization strategies have been employed in the synthesis of various fused pyridine systems, including naphthyridines, which are bicyclic heterocycles containing two pyridine rings. mdpi.comnih.gov The synthesis of 1,6-naphthyridin-2(1H)-ones, for example, can be achieved from preformed pyridine rings bearing appropriate functional groups at the 3- and 4-positions that can undergo cyclization. mdpi.com

| Cyclization Reaction | Key Reactants | Fused System Formed |

| Robinson Annulation | Pyridyl vinyl ketone and an enolate | Fused pyridyl-cyclohexenone |

| Dieckmann Condensation | Pyridyl diester | Fused pyridyl-β-keto ester |

| Thorpe-Ziegler Reaction | Pyridyl dinitrile | Fused pyridyl-α-cyanoketone |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound derivatives relies heavily on computational studies and analogies drawn from well-understood reactions of similar substrates. Key transformations often involve nucleophilic attack at the carbonyl carbon, reactions at the α-carbon, and transformations involving the pyridine ring.

Key transformations for derivatives of this compound can be categorized into several classes, each with a proposed mechanistic pathway. These pathways are often initiated by the activation of the carbonyl group or the deprotonation of the α-carbon.

One significant class of reactions is the reduction of the carbonyl group . For instance, the reduction of pyridyl ketones to the corresponding secondary alcohols can be achieved using various reducing agents. In the case of reductions with organozinc reagents like dicyclopentylzinc, the reaction is believed to proceed through a transition state where the zinc atom coordinates to both the carbonyl oxygen and the pyridine nitrogen, facilitating the hydride transfer. Quantum chemical calculations on the reduction of 3-acetylpyridine (B27631) have been used to explain the stereoselectivity of such reactions. researchgate.net

Another important transformation is the Knoevenagel condensation , a reaction between an active methylene (B1212753) compound and a carbonyl group. While direct studies on this compound are limited, the mechanism of the piperidine-catalyzed Knoevenagel condensation of other ketones provides a valuable model. This reaction is proposed to proceed via the formation of an iminium ion from the ketone and the amine catalyst, followed by the deprotonation of the active methylene compound to form an enolate. The key step is the nucleophilic attack of the enolate on the iminium ion.

A further set of transformations involves cyclization reactions to form fused heterocyclic systems. For example, derivatives of 2-acetylthiophenes, which are structurally related to pyridinyl ketones, undergo reactions with reagents like malononitrile in the presence of ammonium acetate. nih.gov These reactions likely proceed through an initial Knoevenagel-type condensation, followed by an intramolecular cyclization and subsequent aromatization. The synthesis of 2-pyridone derivatives from 4H-pyrans also suggests a plausible rearrangement mechanism involving a hydration step to open the pyran ring, followed by a condensation reaction to form the pyridone. scielo.org.mx

The table below summarizes some key transformations and their generally accepted mechanistic features, drawing parallels from related systems.

| Transformation | Reagents/Conditions | Key Mechanistic Steps |

| Carbonyl Reduction | Organozinc reagents (e.g., dicyclopentylzinc) | Coordination of zinc to carbonyl oxygen and pyridine nitrogen, hydride transfer. |

| Knoevenagel Condensation | Active methylene compound, base catalyst (e.g., piperidine) | Formation of iminium ion, formation of enolate, nucleophilic attack of enolate on iminium ion. |

| Cyclocondensation | Bifunctional reagents (e.g., malononitrile, ammonium acetate) | Initial condensation at the carbonyl group, intramolecular cyclization, dehydration/aromatization. |

| Rearrangement/Cyclization | Acid or base catalysis | Ring-opening of a precursor (if applicable), followed by intramolecular condensation. |

The direct experimental characterization of reactive intermediates and transition states for reactions of this compound is challenging due to their transient nature. However, computational methods, particularly Density Functional Theory (DFT), have been employed to model these species in related systems, providing valuable insights.

For pyridine-catalyzed reactions, such as the pinacol (B44631) coupling of diaryl ketones, DFT calculations have been used to analyze the stabilization of transition states . These studies suggest that the aromatic rings of the ketone play a crucial role in stabilizing the transition state, which can be extended to the pyridinyl group in this compound. rsc.org

The table below presents a summary of likely reactive intermediates and the methods used for their characterization in analogous systems.

| Reaction Type | Reactive Intermediate | Transition State | Method of Characterization/Investigation |

| Knoevenagel Condensation | Iminium ion, Enolate ion | Nucleophilic attack of enolate on iminium ion | Computational (DFT) calculations of free energy barriers. acs.org |

| Carbonyl Reduction | Metal-coordinated complex | Hydride transfer transition state | Quantum chemical calculations to determine stereoselectivity. researchgate.net |

| Pyridine-Catalyzed Coupling | Radical anion (ketyl radical) | Boryl radical addition transition state | DFT calculations for transition state stabilization. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine ring typically appear in the downfield region, while the aliphatic protons of the methoxy and methylene groups resonate at higher fields.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone group is typically observed at a low field (downfield), while the carbons of the pyridine ring and the methoxy and methylene groups appear at characteristic chemical shifts. The symmetry of the molecule can also be deduced from the number of distinct carbon signals. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | 3.3 - 3.9 | 50 - 60 |

| Methylene Protons (-CH₂-) | 4.5 - 5.0 | 70 - 80 |

| Pyridine H-3 | 7.2 - 7.5 | 120 - 125 |

| Pyridine H-4 | 7.6 - 7.9 | 135 - 140 |

| Pyridine H-5 | 7.1 - 7.4 | 120 - 125 |

| Pyridine H-6 | 8.5 - 8.7 | 148 - 152 |

| Pyridine C-2 | - | 150 - 155 |

| Pyridine C-3 | - | 120 - 125 |

| Pyridine C-4 | - | 135 - 140 |

| Pyridine C-5 | - | 120 - 125 |

| Pyridine C-6 | - | 148 - 152 |

| Carbonyl Carbon (C=O) | - | 195 - 205 |

To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. wikipedia.orgsdsu.edu This is crucial for assigning the ¹³C signals based on the already identified ¹H signals. For instance, the methylene protons' signal will correlate with the methylene carbon's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen can be sensitive to substitution effects and intermolecular interactions. nih.gov Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, techniques like HMBC (¹H-¹⁵N) are often used to detect the nitrogen signal indirectly. japsonline.com The ¹⁵N chemical shift for a pyridine-like nitrogen is typically found in a specific range, which can help to confirm the presence of the pyridine ring. spectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org These spectra provide a "fingerprint" of the molecule, allowing for the identification of functional groups and offering insights into molecular structure and conformation. docbrown.info

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its functional groups.

C=O Stretch: A strong absorption band in the IR spectrum, typically in the range of 1690-1715 cm⁻¹, is characteristic of the carbonyl group (C=O) of the ketone.

C-O-C Stretch: The ether linkage (C-O-C) of the methoxy group will exhibit stretching vibrations, usually in the region of 1050-1150 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring will have a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methoxy and methylene groups will appear in the 2850-3000 cm⁻¹ region. docbrown.info

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1690 - 1715 |

| Ether (C-O-C) | Stretch | 1050 - 1150 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Subtle shifts in the positions and intensities of vibrational bands can provide information about the molecule's conformation. For instance, the exact frequency of the carbonyl stretch can be influenced by the orientation of the methoxy group and the pyridine ring. By comparing experimental spectra with theoretical calculations, it is possible to gain a deeper understanding of the preferred three-dimensional arrangement of the atoms in this compound. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption properties of this compound are characterized by transitions originating from its constituent chromophores: the pyridine ring and the carbonyl group. The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions. uzh.chyoutube.comyoutube.com

The pyridine ring and the carbonyl group contain π-bonds, leading to strong π → π* transitions at shorter wavelengths (higher energy). libretexts.org The presence of the methoxy group (-OCH3) and the nitrogen atom in the pyridine ring, both possessing non-bonding electrons (n), also gives rise to weaker n → π* transitions at longer wavelengths (lower energy). uzh.chlibretexts.org The n → π* transition involves the promotion of an electron from a non-bonding orbital on the oxygen or nitrogen atom to an anti-bonding π* orbital of the carbonyl or pyridine moiety. youtube.com

Conjugation between the pyridine ring and the carbonyl group influences the energy of these transitions. This delocalization of π-electrons typically results in a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to non-conjugated systems. libretexts.org The specific solvent used can also impact the spectrum; polar solvents can lead to a hypsochromic (blue) shift for n → π* transitions due to the stabilization of the non-bonding orbitals. libretexts.org

Expected Electronic Transitions in this compound

| Transition Type | Chromophore | Expected Wavelength Range | Relative Intensity |

| π → π | Pyridine ring, Carbonyl group | Shorter Wavelength (~200-280 nm) | High (ε > 1,000) |

| n → π | Carbonyl group, Pyridine Nitrogen | Longer Wavelength (>280 nm) | Low (ε < 1,000) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the molecular formula of this compound as C₈H₉NO₂. The calculated exact mass is 151.06333 Da. nih.gov This high-accuracy measurement is crucial for distinguishing between compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum offers valuable structural information. Upon ionization, the molecular ion [M]⁺ undergoes characteristic fragmentation, primarily driven by the stability of the resulting fragments. Key fragmentation pathways for this compound include:

Alpha-Cleavage: The bond between the carbonyl carbon and the methylene group (CH₂) can break, leading to the formation of a stable pyridinoyl cation.

Loss of Methoxy Group: Cleavage of the C-O bond in the methoxy group can occur, resulting in the loss of a methoxy radical (•OCH₃) or a neutral formaldehyde (B43269) molecule (CH₂O) via rearrangement.

Cleavage of the Pyridine Ring: Fragmentation of the pyridine ring itself can lead to a series of smaller, characteristic ions.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 151 | [C₈H₉NO₂]⁺ | C₈H₉NO₂ | Molecular Ion [M]⁺ |

| 120 | [C₇H₆NO]⁺ | C₇H₆NO | Loss of •CH₂OCH₃ |

| 106 | [C₆H₄NO]⁺ | C₆H₄NO | Alpha-cleavage, loss of •CH₂OCH₃ followed by loss of CO |

| 78 | [C₅H₄N]⁺ | C₅H₄N | Pyridine cation, from cleavage of the C-C bond adjacent to the ring |

| 45 | [CH₃OCH₂]⁺ | CH₃O | Methoxyacetyl cation |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, angles, and intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into its expected solid-state conformation. researchgate.netresearchgate.net

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound would be defined by key structural parameters. In related pyridine derivatives, the carbon-carbon and carbon-nitrogen bond lengths within the pyridine ring show partial double bond character due to electron delocalization. researchgate.net The molecule is not expected to be perfectly planar due to the tetrahedral geometry of the sp³ hybridized carbon in the methoxy group and potential steric hindrance, leading to specific torsion angles between the plane of the pyridine ring and the substituent groups. researchgate.net For instance, the dihedral angle between the pyridine ring and the carbonyl group is a critical parameter determining the extent of electronic conjugation.

Expected Bond Parameters for this compound (based on related structures)

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-C (ring-carbonyl) | ~1.50 Å |

| Bond Length | C-N (in pyridine ring) | ~1.34 Å |

| Bond Angle | C-C(O)-C | ~120° |

| Torsion Angle | N-C-C-O | Variable, indicating rotation around the C-C single bond |

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Calculations)

Quantum mechanical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT), with functionals such as B3LYP, and ab initio methods, are powerful tools for predicting molecular properties with high accuracy.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. A detailed electronic structure analysis would follow, mapping the distribution of electrons within the molecule and identifying key structural features.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is a template for data that would be generated from geometry optimization calculations.

| Parameter | Bond/Angle | Calculated Value (e.g., B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C(pyridine)-C(carbonyl) | Data not available |

| Bond Length | C(carbonyl)=O | Data not available |

| Bond Length | C(carbonyl)-C(methoxy) | Data not available |

| Bond Length | C(methoxy)-O | Data not available |

| Bond Angle | C(pyridine)-C(carbonyl)=O | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap This table illustrates the type of data obtained from a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and lone pair electron contributions, which are all critical for understanding molecular stability. This analysis would quantify the electron density in bonding, anti-bonding, and lone-pair orbitals, revealing the stabilizing interactions between different parts of the this compound molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack, providing insights into its chemical reactivity.

Theoretical Calculations of Thermodynamic Properties and Molecular Stability

Computational methods can be used to calculate key thermodynamic properties such as the enthalpy of formation, entropy, and heat capacity at different temperatures. These calculations provide a theoretical basis for the molecule's stability and can be compared with experimental thermochemical data if available. The total energy calculated for the optimized structure is a direct measure of its stability.

Table 3: Hypothetical Calculated Thermodynamic Properties This table shows examples of thermodynamic data that would be calculated.

| Property | Value |

|---|---|

| Zero-point vibrational energy | Data not available |

| Enthalpy of Formation (gas phase) | Data not available |

| Standard Entropy | Data not available |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed. These predicted spectra can then be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental spectral peaks. For instance, calculated vibrational frequencies would help to assign the various stretching and bending modes of the functional groups in this compound.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table is a template for comparing theoretical predictions with experimental results.

| Nucleus/Mode | Calculated Chemical Shift/Frequency | Experimental Chemical Shift/Frequency |

|---|---|---|

| ¹H NMR (e.g., -OCH₃) | Data not available | Data not available |

| ¹³C NMR (e.g., C=O) | Data not available | Data not available |

Investigation of Non-Linear Optical (NLO) Properties

Conformational Analysis and Energy Minima Identification

A thorough review of published scientific studies indicates a lack of specific research focused on the conformational analysis and identification of energy minima for this compound. Computational methods, such as Density Functional Theory (DFT), are commonly used to model molecular structures, predict stable conformers, and calculate their relative energies. nih.govmdpi.com However, no such computational studies have been specifically applied to or published for this compound. Research on similar but distinct molecules, like other pyridyl ketones or methoxy-substituted compounds, cannot be extrapolated to accurately describe the conformational landscape of the target compound. nih.govresearchgate.net

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a pivotal starting material for the synthesis of a wide array of intricate organic molecules, particularly those containing heterocyclic frameworks. Its reactive ketone and strategically positioned methoxy and pyridine functionalities allow for a variety of chemical transformations, making it an attractive substrate for synthetic chemists.

Construction of Diverse Heterocyclic Scaffolds

The structural backbone of this compound is ideally suited for the construction of various fused and non-fused heterocyclic systems. The presence of the pyridine ring and the ketone group allows for its participation in a range of cyclization reactions.

One important class of heterocycles that can be synthesized are imidazo[1,2-a]pyridines . These are typically formed through the reaction of a 2-aminopyridine (B139424) with an α-haloketone or, in more modern approaches, through a one-pot reaction with a ketone and an oxidizing agent like iodine. nih.govtci-thaijo.orgorganic-chemistry.orgnih.gov In this context, this compound can be envisioned to react with a substituted 2-aminopyridine to yield a 2-aryl-3-methoxy-imidazo[1,2-a]pyridine derivative. The reaction proceeds through the initial formation of an N-pyridinyl-2-immonium intermediate, followed by an intramolecular cyclization.

Another significant heterocyclic system accessible from this precursor is the nih.govnih.govrsc.orgtriazolo[4,3-a]pyridine scaffold. These compounds are often synthesized by the condensation of a 2-hydrazinopyridine (B147025) with an aldehyde or ketone, followed by oxidative cyclization. nih.govrsc.orgnih.govorganic-chemistry.org this compound can serve as the ketone component in this reaction, leading to the formation of 3-(methoxymethyl)-3-aryl- nih.govnih.govrsc.orgtriazolo[4,3-a]pyridines.

Furthermore, the ketone functionality in this compound opens the door to the Pictet-Spengler reaction , a powerful tool for the synthesis of tetrahydroisoquinolines and related structures. nih.govnih.govbeilstein-journals.orgmdpi.com While the classical Pictet-Spengler reaction involves a β-arylethylamine and an aldehyde or ketone, variations of this reaction could potentially utilize a derivative of this compound to construct novel fused heterocyclic systems.

The following table summarizes potential heterocyclic scaffolds that can be synthesized from this compound:

| Heterocyclic Scaffold | General Synthetic Approach | Potential Product from this compound |

| Imidazo[1,2-a]pyridines | Reaction with 2-aminopyridines | 2-Aryl-3-methoxy-imidazo[1,2-a]pyridine derivatives |

| nih.govnih.govrsc.orgTriazolo[4,3-a]pyridines | Reaction with 2-hydrazinopyridines | 3-(Methoxymethyl)-3-aryl- nih.govnih.govrsc.orgtriazolo[4,3-a]pyridine derivatives |

| Tetrahydroisoquinolines | Pictet-Spengler reaction | Fused heterocyclic systems |

Precursor for the Synthesis of Advanced Pharmaceutical Intermediates

The pyridine and methoxy moieties are common features in many biologically active molecules, making this compound an attractive starting material for the synthesis of advanced pharmaceutical intermediates. For instance, compounds containing methoxy groups have been shown to act as modulators of ionotropic GABA receptors, suggesting the potential for developing novel therapeutics for neurological disorders. nih.govnih.gov

While direct synthesis of a specific drug from this compound is not yet widely documented, its potential as a precursor is significant. The heterocyclic scaffolds that can be generated from this compound, such as imidazo[1,2-a]pyridines and triazolopyridines, are themselves privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties. tci-thaijo.org

Ligand Design and Coordination Chemistry Applications

The nitrogen atom of the pyridine ring and the oxygen atom of the ketone or a derived functional group in this compound can act as coordination sites for metal ions. This makes it a valuable scaffold for the design of novel ligands for coordination chemistry and catalysis.

Synthesis and Characterization of Metal Complexes Featuring this compound-Derived Ligands

Ligands can be readily prepared from this compound through simple chemical modifications of the ketone group. For example, condensation with hydroxylamine (B1172632) would yield the corresponding oxime , while reaction with a hydrazine (B178648) derivative would produce a hydrazone . These derived ligands possess multiple coordination sites (N,O or N,N,O) and can form stable complexes with a variety of transition metals.

The synthesis of a metal complex would typically involve the reaction of the ligand with a metal salt in a suitable solvent. For instance, a copper(II) complex could be prepared by reacting the oxime derivative of this compound with a copper(II) salt like copper(II) acetate. nih.govcore.ac.ukresearchgate.netnih.gov

The resulting metal complexes can be characterized by a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-O (for oxime) or C=N and N-N (for hydrazone) bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to elucidate the structure of the ligand framework upon coordination.

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govresearchgate.net

The table below outlines a hypothetical synthesis and characterization of a copper(II) complex derived from this compound.

| Ligand Synthesis Step | Complexation Step | Characterization Techniques | Expected Observations |

| This compound + Hydroxylamine → Oxime ligand | Oxime ligand + Copper(II) Acetate → Copper(II) complex | IR, UV-Vis, X-ray Crystallography | Shift in C=N and N-O stretches in IR; d-d transitions in UV-Vis; Determination of coordination geometry (e.g., square planar or distorted tetrahedral) by X-ray crystallography. |

Exploration of Catalytic Applications of Derived Metal Complexes

Metal complexes derived from this compound have the potential to be effective catalysts in a variety of organic transformations. The electronic properties of the ligand, which can be tuned by the methoxy group and the pyridine ring, can influence the reactivity of the metal center.

Palladium complexes, in particular, are of great interest due to their wide-ranging catalytic applications. A palladium(II) complex of a ligand derived from this compound could potentially catalyze reactions such as methoxycarbonylation of alkenes . rsc.org In such a reaction, the hemilabile nature of the pyridinyl ligand, where the nitrogen atom can reversibly coordinate to the palladium center, can play a crucial role in the catalytic cycle.

Furthermore, palladium complexes are known to be effective catalysts for hydrogenation reactions . A palladium complex of a ligand derived from this compound could be explored for the selective hydrogenation of functional groups, such as the reduction of nitroarenes to anilines. rsc.orgresearchgate.net The pyridine nitrogen and the methoxy group can influence the electronic environment of the palladium center, thereby affecting its catalytic activity and selectivity.

Structure-Activity Relationship (SAR) Studies in Synthetic Methodology Development

The systematic variation of the structure of this compound and the study of how these changes affect the outcome of a chemical reaction are crucial for the development of new and improved synthetic methodologies. The presence of the methoxy group and the pyridine nitrogen atom provides opportunities to investigate their electronic and steric effects on the reactivity of the ketone carbonyl group.

In condensation reactions such as the Knoevenagel condensation , the reactivity of the ketone is paramount. mdpi.comresearchgate.netacs.org The electron-withdrawing nature of the pyridine ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group, being an electron-donating group through resonance, might slightly decrease the reactivity of the carbonyl group. The position of the methoxy group would also be critical; an ortho or para positioning relative to the ketone would have a more pronounced electronic effect than a meta positioning. learncbse.inbyjus.com

Similarly, in reactions like the Pictet-Spengler reaction , the electronic nature of the ketone component can significantly influence the reaction rate and yield. nih.govnih.govbeilstein-journals.orgmdpi.com A more electrophilic carbonyl group generally leads to a more efficient cyclization. Therefore, the interplay between the activating effect of the pyridine ring and the potential deactivating effect of the methoxy group in this compound presents an interesting case for SAR studies.

The following table summarizes the expected influence of the structural features of this compound on its reactivity in common condensation reactions.

| Structural Feature | Electronic Effect on Carbonyl Group | Expected Impact on Reactivity in Condensation Reactions |

| Pyridine Ring (Nitrogen) | Electron-withdrawing (inductive effect) | Increase in reactivity (activation) |

| Methoxy Group | Electron-donating (resonance effect), Electron-withdrawing (inductive effect) | Potential slight decrease in reactivity (deactivation) or modulation of reactivity depending on position |

By synthesizing analogues of this compound with different substituents on the pyridine ring or by changing the position of the methoxy group, a detailed understanding of the structure-activity relationships can be established. This knowledge can then be applied to the rational design of more efficient and selective synthetic methods.

Impact of Substituent Modifications on Synthetic Yields and Selectivity

The modification of the core pyridyl ketone structure, particularly at the carbonyl group, has a pronounced impact on the catalytic activity of its metal complexes. A key transformation to consider is the in situ nucleophilic addition of an alcohol to the ketone, forming a hemiketal. This modification, which converts the keto group of a ligand like di(2-pyridyl) ketone (dpk) into a structure analogous to this compound, directly influences reaction yields.

Recent studies on palladium(II) complexes demonstrate this effect. A complex formed with di(2-pyridyl) ketone, (dpk)PdCl₂, can be modified by the addition of ethanol (B145695) to yield (dpk·EtOH)PdCl₂, where the ketone is converted to a geminal ethoxy-hydroxy group. acs.orgresearchgate.netnih.gov This structural change significantly alters the ligand's electronic and steric profile, which in turn affects its performance in catalytic reactions such as the Heck cross-coupling.

In a model Heck reaction between iodobenzene (B50100) and methyl acrylate, the catalytic performance of the parent ketone complex and its ethanol-adduct derivative was compared. The results highlight that modification of the carbonyl group can enhance catalytic efficiency under mild conditions. researchgate.netnih.gov

Table 1: Effect of Ligand Modification on Heck Reaction Yield

| Catalyst Complex | Ligand Structure | Reaction Time (h) | Yield (%) |

| (dpk)PdCl₂ | Di(2-pyridyl) ketone | 12 | 85 |

| (dpk·EtOH)PdCl₂ | Di(2-pyridyl) ketone ethanol adduct | 12 | 96 |

| Data sourced from a study on the Heck reaction using iodobenzene and methyl acrylate. researchgate.netnih.gov |

The data indicates that the complex with the modified ligand, (dpk·EtOH)PdCl₂, which mirrors the alkoxy-substituted carbon center of this compound, provides a significantly higher yield (96%) compared to the unmodified ketone ligand complex (85%). researchgate.netnih.gov This suggests that the presence of the alkoxy group, in this case, an ethoxy group, has a positive influence on the catalytic cycle, potentially by altering the electron density at the metal center or by improving the stability or reactivity of catalytic intermediates. This enhancement underscores the importance of substituent modifications for optimizing catalytic outcomes.

Analysis of Stereoelectronic Effects in Ligand Performance

The performance of a ligand in a catalytic system is governed by a combination of its steric and electronic properties, collectively known as stereoelectronic effects. For a ligand like this compound, the key features contributing to these effects are the pyridyl nitrogen atom, the carbonyl oxygen, and the methoxy group.

Electronic Effects:

The electronic influence of the ligand is determined by its ability to donate or accept electron density from the metal center.

σ-Donation: The primary electronic interaction is the σ-donation from the lone pair of the pyridyl nitrogen atom to an empty orbital on the metal center. This forms the principal metal-ligand bond.

π-Interactions: The methoxy group (-OCH₃) attached to the carbon adjacent to the carbonyl plays a crucial role. Methoxy groups are known to exert a significant electronic influence. They can act as π-donors through their oxygen lone pairs, increasing electron density on the ligand framework. However, their high electronegativity also allows for a strong σ-withdrawing inductive effect. In related systems, such as calix nih.govarene ligands with ortho-methoxy substituted salicylideneamine fragments, the presence of the methoxy group was found to influence the energy of the frontier orbitals, leading to an increase in the bandgap energy of the resulting metal complexes. rsc.org This modulation of the electronic structure can impact the redox properties of the metal center, which is often critical for catalytic cycles (e.g., oxidative addition and reductive elimination steps).

Steric Effects:

Steric factors relate to the spatial arrangement of the atoms and the physical bulk of the ligand, which can influence coordination geometry and substrate accessibility.

The methoxy group in this compound introduces more steric bulk around the coordination sphere compared to a simple acetylpyridine ligand. This steric hindrance can affect the approach of substrates to the catalytic center, thereby influencing selectivity. For instance, in asymmetric catalysis, the steric profile of a ligand is paramount in controlling the enantioselectivity of a reaction.

Computational studies on related phosphorus ligands have formalized the analysis of ligand effects through models like the Quantitative Analysis of Ligand Effects (QALE). rsc.org This model separates the electronic parameters (σ-donation, π-acidity) from the steric parameter (Tolman cone angle, θ). While not yet applied to this compound, such analysis on analogous systems reveals that even subtle changes in substituents can significantly alter both electronic and steric profiles, thereby fine-tuning catalytic performance. rsc.org

The interplay between the electron-donating/withdrawing nature of the pyridyl and methoxy groups and the steric hindrance they impose ultimately dictates the stability, reactivity, and selectivity of the metal complex in which this compound serves as a ligand. rsc.org

Mechanistic Elucidation of Biological Interactions of 2 Methoxy 1 Pyridin 2 Ylethanone Analogues

Molecular Docking Studies for Target Binding Affinity and Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding affinity and interaction modes of drug candidates with their protein targets.

Molecular docking studies have been employed to analyze how analogues of 2-Methoxy-1-pyridin-2-ylethanone fit into the binding sites of various target proteins. The binding energy, a measure of the affinity between the ligand and the protein, is a key output of these studies. A lower, more negative binding energy generally indicates a more stable and favorable interaction.

For instance, in the context of Aurora B kinase inhibition, a series of 1,2,3-triazolyl-pyridine hybrids were designed and subjected to in silico molecular docking simulations. acs.org These studies revealed that the synthesized hybrid molecules exhibited low binding energies, suggesting a strong affinity for the Aurora B kinase active site. acs.org Notably, modifications to the chemical structure, such as the introduction of different substituent groups on the phenyl ring, significantly influenced the docking energy. For example, a derivative with a bromo substituent showed a docking score of -10.2 kcal/mol, while a methoxy-substituted analogue had a score of -9.2 kcal/mol, indicating potent binding. acs.org

Similarly, docking studies of 3-methoxy flavone (B191248) derivatives, which share structural similarities with methoxy-pyridine compounds, against the estrogen receptor-alpha (ER-α) and epidermal growth factor receptor (EGFR) have demonstrated the importance of binding energy in predicting anticancer potential. nih.gov One compound, in particular, showed a binding energy of -10.14 kcal/mol with ER-α, comparable to the control ligand. nih.gov The calculation of binding free energy (ΔGbind) is a critical aspect of these studies, as a negative ΔG is necessary for spontaneous protein-ligand binding to occur. nih.gov

The Linear Interaction Energy (LIE) method is another computational approach used to calculate the binding free energies between ligands and their target proteins. nih.gov This method has been shown to be effective in predicting the binding affinities of various compounds, further underscoring the importance of accurately calculating these energetic parameters in drug design. nih.govlu.se

Table 1: Representative Binding Energies of Pyridine (B92270) Analogues and Related Compounds

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

| 1,2,3-Triazolyl-pyridine hybrid (bromo-substituted) | Aurora B Kinase | -10.2 |

| 1,2,3-Triazolyl-pyridine hybrid (nitro-substituted) | Aurora B Kinase | -9.5 |

| 1,2,3-Triazolyl-pyridine hybrid (methoxy-substituted) | Aurora B Kinase | -9.2 |

| 3-Methoxy flavone derivative | Estrogen Receptor-alpha (ER-α) | -10.14 |

This table presents a selection of binding energies from molecular docking studies to illustrate the target binding affinities.

The stability of a ligand-protein complex is not solely determined by binding energy but also by the specific non-covalent interactions formed within the active site. Hydrogen bonds and hydrophobic interactions are paramount in this regard. nih.gov

Molecular docking analyses of pyridine-containing analogues consistently highlight the formation of crucial hydrogen bonds with key amino acid residues in the target's active site. For example, in the study of 1,2,3-triazolyl-pyridine hybrids as Aurora B kinase inhibitors, specific hydrogen bonds were identified between the ligands and residues such as Lys106 and Leu83. acs.org These interactions, along with π-cation and π-sigma interactions, anchor the inhibitor within the binding pocket. acs.org

Hydrophobic interactions also play a major role in stabilizing the ligand at the binding interface. nih.gov The presence of aromatic rings and other lipophilic moieties in the structures of this compound analogues contributes significantly to their binding. The interplay between hydrogen bonding and optimized hydrophobic interactions can significantly alter the binding affinity and efficacy of a drug candidate. nih.govnih.gov Studies have shown that even small modifications to a molecule's structure can enhance hydrophobic interactions, leading to improved biological activity. nih.gov

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Beyond predicting binding, it is essential to understand how these compounds inhibit the function of their target enzymes. This involves studying the molecular mechanisms of inhibition for various enzyme families.

Kinases are a critical class of enzymes often targeted in cancer therapy. Analogues of this compound have been investigated as inhibitors of several key kinases.

Aurora B Kinase: As previously mentioned, 1,2,3-triazolyl-pyridine hybrids have shown potential as Aurora B kinase inhibitors. acs.org This kinase plays a crucial role in cell division, and its inhibition can lead to apoptosis in cancer cells. The mechanism of inhibition involves the binding of the pyridine analogues to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. acs.org Combining Aurora B inhibitors with other targeted therapies, such as EGFR inhibitors, has been shown to enhance apoptosis in lung cancer cells. nih.gov

EGFR Tyrosine Kinase (TK): The epidermal growth factor receptor (EGFR) is another important target in oncology. Combined inhibition of EGFR and other kinases, such as BRAF and MEK, has shown promise in treating certain cancers like BRAFV600E-mutant colorectal cancer. nih.gov The development of pyridine-containing compounds as EGFR TK inhibitors is an active area of research, with the goal of overcoming resistance to existing therapies.

Other Kinases: The broader class of quinoxaline-based inhibitors, which share structural features with pyridine derivatives, has been shown to inhibit a range of tyrosine kinases, including EphA3. nih.gov These inhibitors often act as "type II" inhibitors, stabilizing an inactive conformation of the kinase.

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. wikipedia.org Selective inhibition of COX-2 over the related COX-1 enzyme is a key goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govmdpi.com

The mechanism of COX-2 inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. nih.gov The selectivity for COX-2 is often attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the bulkier side groups present in selective inhibitors. researchgate.net While specific studies on this compound as a COX-2 inhibitor are not detailed in the provided context, the general principles of COX-2 inhibition by structurally related heterocyclic compounds involve blocking the enzyme's catalytic channel.

Tubulin is the protein that polymerizes to form microtubules, a key component of the cytoskeleton essential for cell division. nih.gov Inhibiting tubulin polymerization is an effective strategy for arresting the proliferation of cancer cells. nih.govnih.gov

Several compounds with structural similarities to this compound analogues have been identified as tubulin polymerization inhibitors. These inhibitors typically bind to one of the specific sites on the tubulin dimer, with the colchicine (B1669291) binding site being a common target. nih.gov For example, a study on tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones, which are structurally related to pyridine derivatives, showed that these compounds inhibit tubulin polymerization and bind to the colchicine site. rsc.org This binding prevents the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govrsc.org

The mechanism involves the disruption of the normal dynamic instability of microtubules, which is critical for the formation of the mitotic spindle during cell division. nih.gov Molecular docking studies can further confirm the interaction of these inhibitors with the colchicine binding site on β-tubulin. nih.gov

Mechanistic Insights into Neuraminidase Inhibition

Neuraminidase is a key enzyme utilized by influenza viruses to facilitate their release from infected host cells, making it a prime target for antiviral drug development. who.int Neuraminidase inhibitors act by blocking the active site of the enzyme, preventing it from cleaving sialic acid residues on the host cell surface and on newly formed viral particles. who.int This leads to the aggregation of viruses at the cell surface and a reduction in the spread of the infection.

Currently, there is no published research specifically investigating the neuraminidase inhibitory potential of this compound or its close analogues. The established neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir, are sialic acid analogues. However, the vast chemical space of potential inhibitors continues to be explored. The evaluation of novel heterocyclic compounds, including those with a pyridinylethanone core, in neuraminidase inhibition assays would be necessary to determine if they possess any activity against this viral enzyme. who.int Such assays typically measure the ability of a compound to inhibit the enzymatic cleavage of a fluorogenic or chemiluminescent substrate by neuraminidase. who.int

Studies on Interaction Mechanisms with Nucleic Acids and Proteins